4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine
Description
Contextual Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Synthesis
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. chemicalbook.com Its presence is prominent in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. chemicalbook.comnih.gov In the realm of synthetic chemistry, pyridine and its derivatives are fundamental building blocks, prized for their unique electronic properties, basicity, and ability to coordinate with metals. chemicalbook.comnih.gov
The significance of functionalized pyridines is particularly evident in medicinal chemistry and drug discovery. The pyridine ring is a bioisostere of benzene (B151609) and can engage in hydrogen bonding, which can improve the solubility and pharmacokinetic properties of drug molecules. chemicalbook.comnih.gov Consequently, it is a "privileged scaffold," appearing in a large number of FDA-approved drugs with diverse therapeutic applications. nih.govchempanda.com Examples range from the anti-cancer agent Vismodegib to the respiratory stimulant nikethamide (B1678874) and the antiviral delavirdine. nih.govchempanda.com The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's biological activity, making functionalized pyridines invaluable in the development of new therapeutic agents. chemicalbook.comchempanda.com
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
| Vismodegib | Anti-carcinoma |
| Torasemide | Antihypertensive |
| Alendronic acid | Osteoporosis treatment |
| Pyridostigmine | Myasthenia gravis treatment |
| Isoniazid | Tuberculosis treatment |
| Omeprazole | Anti-ulcer |
Strategic Importance of Organoiodine Compounds as Synthetic Intermediates
Organoiodine compounds are organic molecules containing one or more carbon-iodine (C-I) bonds. They are of immense strategic importance in organic synthesis, primarily because the C-I bond is the weakest among the carbon-halogen bonds. acs.org This inherent weakness makes the iodide an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. acs.org
The primary utility of organoiodine compounds, particularly iodoarenes and iodoheteroarenes like 3-iodopyridine (B74083) derivatives, lies in their role as precursors in transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings rely heavily on organoiodide substrates to form new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions and with higher efficiency compared to their bromo- or chloro-analogues. While the lability of the C-I bond can limit the use of organoiodine compounds in final drug products, their versatility as intermediates makes them indispensable tools for constructing complex molecular architectures on a laboratory scale. acs.org
Table 2: Comparison of Carbon-Halogen Bond Properties
| Bond (C-X) | Bond Length (Å, in CH₃X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |
| C-F | 1.39 | 115 | Lowest |
| C-Cl | 1.78 | 83.7 | Low |
| C-Br | 1.93 | 72.1 | Moderate |
| C-I | 2.14 | 57.6 | Highest |
Data sourced from general chemical principles. acs.org
The Role of Allylic Ethers with Defined Stereochemistry in Chemical Transformations
Allylic ethers are organic compounds containing an ether linkage to a carbon atom adjacent to a carbon-carbon double bond. The C-O bond in allylic alkyl ethers is notably stable, making this functional group robust and compatible with a wide range of reaction conditions, including those involving strong bases, reducing agents, and organometallic reagents. acs.org
A key aspect of their utility in advanced synthesis is their participation in palladium-catalyzed reactions, such as the Tsuji-Trost allylation. youtube.com While less reactive than allylic acetates or carbonates, allylic ethers can serve as substrates in these transformations, often requiring specific conditions or catalysts to activate the C-O bond for cleavage. acs.orgscispace.com This reaction proceeds via a π-allylpalladium intermediate, allowing for the stereocontrolled formation of new bonds. youtube.com
The presence of defined stereochemistry, such as the (2E)-configuration in 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine, is crucial. Many modern synthetic methods are designed to be stereospecific or stereoselective, meaning the stereochemistry of the starting material directly influences the stereochemistry of the product. Base-catalyzed isomerizations of chiral allylic ethers, for instance, have been shown to proceed stereospecifically, efficiently transferring chirality through the formation of an intimate ion pair. researchgate.net Therefore, an allylic ether with a defined geometric configuration is a valuable precursor for synthesizing complex target molecules with precise three-dimensional structures.
Structure
3D Structure
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-[(E)-but-2-enoxy]-3-iodopyridine |
InChI |
InChI=1S/C9H10INO/c1-2-3-6-12-9-4-5-11-7-8(9)10/h2-5,7H,6H2,1H3/b3-2+ |
InChI Key |
AHECJOFYXNVXBJ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C=NC=C1)I |
Canonical SMILES |
CC=CCOC1=C(C=NC=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 2e but 2 En 1 Yloxy 3 Iodopyridine
Functionalization Strategies for Pyridine (B92270) Ring Systems
The construction of 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine necessitates the precise introduction of two distinct substituents onto the pyridine core: an iodine atom at the C3 position and a (2E)-but-2-en-1-yloxy group at the C4 position. The order and methodology of these introductions are critical to a successful synthesis.
Regioselective Iodination of Pyridine Derivatives at the C3 Position
Achieving regioselective iodination of pyridine rings, particularly at the C3 position, can be challenging due to the electronic nature of the heterocycle. However, radical-based direct C-H iodination protocols have emerged as a promising strategy. rsc.orgrsc.org These methods offer an advantage over traditional electrophilic aromatic substitution, which tends to favor functionalization at the C2, C4, and C6 positions in activated pyridines.
A plausible approach for the C3 iodination of a 4-hydroxypyridine (B47283) precursor would involve a radical-mediated process. Such a transformation could utilize a radical initiator in the presence of an iodine source. The reaction proceeds via a radical pathway, which can exhibit different regioselectivity compared to ionic pathways. rsc.org
| Reagent System | Proposed Conditions | Expected Outcome |
| NIS / AIBN | Acetonitrile (B52724), 80 °C | Formation of 3-iodo-4-hydroxypyridine |
| I2 / K2S2O8 | Aqueous media, heat | C3-iodination of the pyridine ring |
It is important to note that with some pyridine derivatives, a mixture of C3 and C5 iodinated products may be obtained, necessitating chromatographic separation. rsc.org The choice of solvent and radical initiator can influence the regioselectivity of the reaction.
Construction of the 4-[(2E)-But-2-EN-1-yloxy] Moiety via Etherification
The formation of the ether linkage at the C4 position of the pyridine ring is a critical step. This can be accomplished through the etherification of a 4-hydroxypyridine intermediate.
A key challenge in the synthesis of the target molecule is the stereoselective introduction of the (2E)-but-2-en-1-yl group. The geometry of the double bond must be controlled to favor the trans or (E) isomer. The Williamson ether synthesis is a classical and viable method for this transformation. This would involve the reaction of the sodium or potassium salt of 3-iodo-4-hydroxypyridine with an appropriate (2E)-but-2-en-1-yl halide, such as (E)-1-bromobut-2-ene.
To ensure the retention of the (E)-stereochemistry, the reaction is typically carried out under conditions that favor an SN2 mechanism, minimizing the potential for isomerization. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is common.
| Base | Alkylating Agent | Solvent | Anticipated Product Stereochemistry |
| NaH | (E)-1-bromobut-2-ene | DMF | Predominantly (E) |
| K2CO3 | (E)-1-chlorobut-2-ene | Acetonitrile | Predominantly (E) |
Alternatively, the Mitsunobu reaction offers a powerful method for the stereocontrolled synthesis of ethers from alcohols. nih.gov In this case, 3-iodo-4-hydroxypyridine could be reacted with (2E)-but-2-en-1-ol in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The Mitsunobu reaction typically proceeds with inversion of stereochemistry at the alcohol carbon; however, since the stereocenter is on the allyl alcohol, the geometry of the double bond is generally preserved.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of the target compound can potentially benefit from the application of transition-metal catalysis.
Transition-Metal-Mediated Cross-Coupling Strategies
Transition metals, particularly palladium, have revolutionized the formation of carbon-heteroatom bonds. researchgate.net While often employed for C-C, C-N, and C-S bond formation, palladium catalysis can also be applied to the synthesis of ethers.
While the Williamson ether synthesis is a robust method, a palladium-catalyzed C-O cross-coupling reaction, such as a Buchwald-Hartwig type etherification, could be envisioned. This would involve the coupling of 3-iodo-4-hydroxypyridine with a suitable (2E)-but-2-en-1-yl precursor. However, the direct O-allylation of hydroxypyridines via palladium catalysis is less common than N- or C-allylation. nih.govthieme-connect.de
The true power of palladium catalysis in this context may lie in subsequent transformations of the target molecule. The presence of the iodo group at the C3 position provides a handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further diversification of the pyridine scaffold.
| Reaction Type | Catalyst | Ligand | Potential Application |
| Buchwald-Hartwig Etherification | Pd(OAc)2 | Buchwald-type biarylphosphine | C-O bond formation |
| C-H Iodination | Pd(OAc)2 | Various | C-I bond formation |
| Suzuki Coupling | Pd(PPh3)4 | PPh3 | Further functionalization at C3 |
Copper-Catalyzed Methodologies
Copper-catalyzed reactions, particularly variations of the Ullmann condensation, offer a robust and widely used method for the formation of diaryl and alkyl-aryl ethers. For the synthesis of the target compound, this would typically involve the coupling of a 3-iodo-4-substituted pyridine with (2E)-but-2-en-1-ol. A plausible approach is the reaction between 3-iodo-4-chloropyridine and (2E)-but-2-en-1-ol. The presence of the iodo group, which is generally more reactive in palladium-catalyzed reactions, and the chloro group, which is a suitable leaving group for copper-catalyzed nucleophilic substitution, presents a chemoselectivity challenge. However, copper catalysis can often be tuned to favor substitution at the more electron-deficient position (C-4).
The reaction typically requires a copper(I) salt, such as copper(I) iodide (CuI), a base to deprotonate the alcohol, and often a ligand to stabilize the copper catalyst and facilitate the reaction.
Table 1: Proposed Conditions for Copper-Catalyzed Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Copper Source | CuI (5-10 mol%) | Commonly used and effective copper(I) source. |
| Starting Materials | 3-iodo-4-chloropyridine, (2E)-but-2-en-1-ol | Readily accessible precursors. |
| Base | Cs₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases suitable for deprotonating the alcohol. |
| Ligand | 1,10-Phenanthroline or L-proline | Ligands can accelerate the reaction and improve yields. |
| Solvent | Dioxane, Toluene, or DMF | High-boiling aprotic polar solvents are typical for Ullmann-type reactions. chemicalbook.com |
| Temperature | 100-140 °C | Elevated temperatures are generally required to drive the reaction to completion. chemicalbook.com |
Other Metal-Catalyzed Transformations
Palladium-catalyzed Buchwald-Hartwig amination protocols have been extended to C-O cross-coupling reactions and represent a powerful alternative for aryl ether synthesis. This methodology could be applied to the synthesis of this compound. In this scenario, 3-iodo-4-bromopyridine would be a suitable starting material, reacting with (2E)-but-2-en-1-ol. The higher reactivity of the bromine atom over the iodine atom under certain palladium-catalyzed conditions could be exploited for regioselective etherification.
The catalytic system would consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine ligand. The choice of ligand is critical for the efficiency and selectivity of the reaction.
Table 2: Proposed Conditions for Palladium-Catalyzed Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective palladium precursors. |
| Starting Materials | 3-iodo-4-bromopyridine, (2E)-but-2-en-1-ol | Allows for potential regioselective coupling. |
| Base | NaOt-Bu or K₂CO₃ | Strong base required for the catalytic cycle. |
| Ligand | BINAP, Xantphos, or other bulky electron-rich phosphines | Ligands are crucial for reductive elimination and catalyst stability. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig C-O coupling. |
Chemo-, Regio-, and Stereoselective Synthesis Control
Achieving high levels of selectivity is paramount in the synthesis of complex organic molecules.
Chemoselectivity: The primary chemoselectivity challenge lies in preventing side reactions, such as N-alkylation of the pyridine ring by the butenyl halide (in a Williamson synthesis approach) or reaction at the iodo-substituent in metal-catalyzed cross-coupling. The basicity of the pyridine nitrogen can be tempered by the electron-withdrawing effects of the halogen substituents, which generally disfavors N-alkylation compared to O-alkylation of the corresponding pyridinolate. In metal-catalyzed routes starting from a di-halo-pyridine, the relative reactivity of the C-I versus C-Cl or C-Br bond can be modulated by the choice of metal catalyst and ligands.
Regioselectivity: The regioselectivity of the etherification is definitively controlled by the choice of starting materials. Using a precursor such as 3-iodo-4-hydroxypyridine or 3-iodo-4-chloropyridine ensures that the butenyloxy group is introduced exclusively at the C-4 position of the pyridine ring. nih.gov
Stereoselectivity: The target molecule contains a double bond with a specific (E)-geometry. Preserving this stereochemistry is crucial. A Williamson ether synthesis, proceeding through an Sₙ2 mechanism, is expected to occur with retention of configuration at the allylic carbon, thus preserving the (E)-geometry of the double bond when using (2E)-1-bromobut-2-ene. masterorganicchemistry.com In metal-catalyzed couplings, the mechanism is more complex, but under appropriate conditions, the stereochemistry of the allylic alcohol is often retained. Care must be taken to avoid conditions that could lead to isomerization of the double bond.
Multi-Step Synthetic Sequences and Convergence
The synthesis of this compound can be designed using either linear or convergent strategies.
Linear Synthesis Pathways to the Target Compound
A plausible linear synthesis would begin with a commercially available pyridine derivative, such as 4-hydroxypyridine. The sequence would involve the sequential introduction of the required substituents.
Iodination: The first step would be the regioselective iodination of 4-hydroxypyridine at the C-3 position. This can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). chemicalbook.com The directing effect of the hydroxyl group favors substitution at the ortho positions (C-3 and C-5).
Etherification: The resulting 3-iodo-4-hydroxypyridine would then undergo etherification. A classic Williamson ether synthesis provides a straightforward method, where the 3-iodo-4-hydroxypyridine is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding pyridinolate anion. This nucleophile is then reacted with (2E)-1-bromobut-2-ene (crotyl bromide) to form the desired ether via an Sₙ2 reaction. byjus.comwikipedia.org This reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile. byjus.com
Convergent Routes for Enhanced Efficiency
Fragment A Synthesis: Preparation of 3-iodo-4-hydroxypyridine as described in the linear pathway.
Fragment B Synthesis: Preparation of the electrophile, (2E)-1-bromobut-2-ene. This can be synthesized from commercially available (2E)-but-2-en-1-ol by treatment with a brominating agent like phosphorus tribromide (PBr₃).
Final Coupling: The final step involves the coupling of Fragment A and Fragment B, for example, via the Williamson ether synthesis conditions described previously. This convergent approach allows for the optimization of the synthesis of each fragment independently.
Advanced Purification and Spectroscopic Methods for Structural Elucidation
Rigorous purification and comprehensive spectroscopic analysis are essential to confirm the identity and purity of the final product.
Advanced Purification: The crude product from the synthesis would likely contain unreacted starting materials, catalyst residues, and byproducts. A typical purification workflow would involve:
Aqueous Workup: An initial extraction, possibly with a dilute acid wash, can remove basic impurities like unreacted pyridine precursors. researchgate.net
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard and effective method for separating the target compound from impurities based on polarity. chemicalbook.com
Crystallization: If the final compound is a crystalline solid, recrystallization from a suitable solvent system can provide highly pure material.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed.
Spectroscopic Methods for Structural Elucidation: A combination of spectroscopic techniques would be required to unequivocally confirm the structure of this compound.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - Pyridine protons: Three distinct signals in the aromatic region (~δ 7.0-8.5 ppm), likely appearing as doublets or doublet of doublets. The proton at C-2 would be the most downfield. - Vinylic protons: Two signals in the alkene region (~δ 5.5-6.0 ppm), showing coupling to each other and to the adjacent methylene (B1212753) and methyl groups. The large coupling constant between them would confirm the E-geometry. - Methylene protons (-OCH₂-): A doublet around δ 4.5-5.0 ppm. - Methyl protons (-CH₃): A doublet around δ 1.7-1.9 ppm. |
| ¹³C NMR | - Pyridine carbons: Signals for C-2, C-3, C-4, C-5, and C-6. The carbon bearing the iodine (C-3) would be significantly shielded, while the carbon attached to oxygen (C-4) would be deshielded. - Alkene carbons: Two signals in the range of δ 120-140 ppm. - Methylene carbon (-OCH₂-): A signal around δ 65-75 ppm. - Methyl carbon (-CH₃): A signal in the aliphatic region, ~δ 15-20 ppm. |
| IR Spectroscopy | - Aromatic C-H stretch: ~3050-3100 cm⁻¹. - Aliphatic C-H stretch: ~2850-3000 cm⁻¹. - C=N and C=C stretching (pyridine ring): ~1550-1600 cm⁻¹. - C=C stretching (alkene): ~1650-1680 cm⁻¹. - C-O-C asymmetric stretch (ether): ~1200-1250 cm⁻¹. up.ac.za - C-I stretch: In the far-IR region, typically below 600 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A distinct peak corresponding to the molecular weight of the compound (C₉H₁₀INO). - Key Fragments: Loss of the butenyloxy side chain, cleavage of the ether bond, and fragmentation of the pyridine ring. The presence of iodine would give a characteristic isotopic pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
1H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the butenyloxy side chain protons, and the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridine H-2 | 8.2 - 8.4 | d | J = ~5 Hz |
| Pyridine H-5 | 6.8 - 7.0 | d | J = ~5 Hz |
| Pyridine H-6 | 8.4 - 8.6 | s | |
| O-CH 2 | 4.6 - 4.8 | d | J = ~6 Hz |
| =CH -CH2 | 5.7 - 5.9 | m | |
| =CH -CH3 | 5.9 - 6.1 | m | |
| CH 3 | 1.7 - 1.9 | d | J = ~6 Hz |
13C NMR: The carbon NMR spectrum would complement the 1H NMR data, showing characteristic signals for the carbon atoms of the pyridine ring and the butenyloxy substituent.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 150 - 152 |
| Pyridine C-3 | 90 - 92 |
| Pyridine C-4 | 162 - 164 |
| Pyridine C-5 | 110 - 112 |
| Pyridine C-6 | 155 - 157 |
| O-C H2 | 68 - 70 |
| =C H-CH2 | 125 - 127 |
| =C H-CH3 | 130 - 132 |
| C H3 | 17 - 19 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| C-O-C (ether) | Asymmetric stretch | 1250 - 1200 |
| C=C (alkene) | Stretch | 1670 - 1660 |
| C=N, C=C (pyridine ring) | Stretch | 1600 - 1450 |
| C-H (sp2) | Stretch | 3100 - 3000 |
| C-H (sp3) | Stretch | 3000 - 2850 |
| C-I | Stretch | 600 - 500 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. For this compound (C9H10INO), the expected molecular weight is approximately 289.08 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 289. Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the iodopyridinol moiety and the butenyl cation.
| Ion | m/z (expected) | Identity |
| [C9H10INO]+ | 289 | Molecular Ion (M+) |
| [C5H3INO]+ | 220 | Loss of butenyl group |
| [C4H7]+ | 55 | Butenyl cation |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of the synthesis and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is dependent on the stationary phase (e.g., silica gel) and the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
Column Chromatography: This is the primary technique for the purification of the synthesized compound. A glass column is packed with a stationary phase, typically silica gel, and the crude product is eluted with a suitable solvent system determined by TLC analysis. Fractions are collected and analyzed to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of the compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifying acid like formic acid or trifluoroacetic acid. The purity is determined by the peak area percentage in the chromatogram.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate | Reaction monitoring, solvent system determination |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient | Purification |
| HPLC | C18 | Acetonitrile/Water gradient | Purity assessment |
Reactivity and Chemical Transformations of 4 2e but 2 En 1 Yloxy 3 Iodopyridine
Reactions Involving the Iodine Substituent at the C3 Position
The carbon-iodine bond at the C3 position of the pyridine (B92270) ring is a key site for functionalization. The electron-withdrawing nature of the pyridine nitrogen and the relatively weak C-I bond make this position susceptible to a range of reactions, particularly those catalyzed by transition metals.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo substituent at the C3 position of 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine makes it an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the iodopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edu This reaction is widely used in the synthesis of biaryl and heteroaryl compounds. nih.govfrontiersin.org The general reactivity of aryl iodides in Suzuki-Miyaura coupling suggests that this compound would readily participate in such reactions.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is a valuable method for the synthesis of alkynylated aromatic and heteroaromatic compounds. nih.govscirp.org The iodo group at the C3 position is an ideal handle for introducing an alkyne moiety onto the pyridine ring.
The Negishi coupling reaction utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. chemrxiv.orgnih.gov this compound would be an effective electrophilic partner in Negishi coupling reactions.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-4-[(2E)-but-2-en-1-yloxy]pyridine | 75-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-4-[(2E)-but-2-en-1-yloxy]pyridine | 80-98 |
| Negishi | Aryl- or Alkylzinc halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 3-Aryl/Alkyl-4-[(2E)-but-2-en-1-yloxy]pyridine | 70-90 |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Pyridine rings are generally more reactive towards nucleophilic attack than benzene (B151609) rings, especially at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. stackexchange.com While the 3-position is less activated, the presence of a good leaving group like iodine can facilitate SNAr reactions, particularly with strong nucleophiles. nih.govlibretexts.org However, SNAr at the 3-position of pyridines is generally less common and may require more forcing conditions compared to reactions at the 2- and 4-positions.
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is typically achieved by treating the halide with an organolithium or Grignard reagent. nih.govnih.govethz.ch The reaction of this compound with a strong organometallic base like n-butyllithium would likely lead to the formation of a 3-lithiated pyridine species. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.
Oxidative Addition Chemistry with Metal Complexes
Oxidative addition is a key elementary step in many catalytic cycles, involving the insertion of a metal center into a covalent bond. wikipedia.org The carbon-iodine bond of 3-iodopyridine (B74083) derivatives can readily undergo oxidative addition to low-valent transition metal complexes, such as those of palladium(0) or nickel(0). acs.orgresearchgate.netnih.gov This process forms a new organometallic complex where the metal is in a higher oxidation state. researchgate.net This initial activation is the first step in many cross-coupling reactions.
Transformations of the (2E)-But-2-EN-1-yloxy Group
The (2E)-But-2-EN-1-yloxy substituent contains a carbon-carbon double bond, which is a versatile functional group for further chemical modifications.
Electrophilic and Radical Addition Reactions to the Alkene
The double bond in the butenyloxy side chain can undergo various addition reactions.
Electrophilic addition is a characteristic reaction of alkenes, where an electrophile adds to the double bond, typically forming a carbocation intermediate that is then attacked by a nucleophile. libretexts.org For example, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would lead to the formation of di- or monohalogenated derivatives of the butoxy side chain. The regioselectivity of the addition of unsymmetrical reagents would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Radical addition to the alkene is another possible transformation, often initiated by a radical initiator. nih.gov For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism and results in anti-Markovnikov regioselectivity. Radical additions can also be used to introduce a variety of other functional groups. researchgate.net
Table 2: Representative Addition Reactions to the Alkene
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Electrophilic Addition | Br₂ | CH₂Cl₂ | 4-(2,3-Dibromobutoxy)-3-iodopyridine |
| Electrophilic Addition | HBr | Acetic acid | 4-(3-Bromobutoxy)-3-iodopyridine (Markovnikov) |
| Radical Addition | HBr, Peroxides | Light or heat | 4-(2-Bromobutoxy)-3-iodopyridine (anti-Markovnikov) |
Intramolecular Cyclization Reactions Involving the Unsaturated Moiety
The presence of the unsaturated butenyloxy side chain and the iodine atom on the pyridine ring suggests the possibility of intramolecular cyclization reactions. One potential pathway could involve a transition metal-catalyzed process, such as a Heck-type cyclization. In such a reaction, oxidative addition of a palladium(0) catalyst to the C-I bond would be followed by intramolecular insertion of the double bond into the palladium-carbon bond, leading to the formation of a new ring system. The specific regioselectivity and stereoselectivity of such a cyclization would depend on the reaction conditions and the catalyst system employed.
Another possibility includes radical-initiated cyclizations. Homolytic cleavage of the carbon-iodine bond, induced by radical initiators or photolysis, could generate a pyridyl radical. This radical could then add to the intramolecular double bond, forming a new carbon-carbon bond and a subsequent radical species that could be quenched to afford the cyclized product.
Allylic Rearrangements and Claisen-type Rearrangements
The allylic ether functionality in this compound makes it a candidate for rearrangement reactions. masterorganicchemistry.comorganic-chemistry.org The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a thermally or Lewis acid-catalyzed process that could occur in this system. masterorganicchemistry.comorganic-chemistry.org Heating this compound would be expected to lead to the formation of a 2-substituted-3-iodo-4-pyridone. This reaction proceeds through a concerted, cyclic transition state. masterorganicchemistry.com
Allylic rearrangements, which involve the migration of the double bond and the substituent, are also conceivable. masterorganicchemistry.com These rearrangements can be catalyzed by acids or transition metals. masterorganicchemistry.com For instance, treatment with a suitable catalyst could lead to the isomerization of the but-2-enyloxy group to a but-1-enyloxy substituent.
Cleavage and Derivatization of the Ether Linkage
The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.comopenstax.orgmasterorganicchemistry.com This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Depending on the specific conditions and the nature of the substituents, this cleavage can occur through either an S(_N)1 or S(_N)2 mechanism. wikipedia.orgopenstax.org Cleavage of the ether would yield 3-iodo-4-hydroxypyridine and the corresponding butenyl halide.
Derivatization of the ether linkage could potentially be achieved through reactions that modify the butenyl side chain without cleaving the ether bond. For example, epoxidation of the double bond using reagents like m-chloroperoxybenzoic acid (mCPBA) would yield the corresponding epoxide. Dihydroxylation using osmium tetroxide would lead to the formation of a diol.
Reactivity of the Pyridine Nitrogen Atom
N-Oxidation and Quaternization Reactions
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with oxidizing agents to form the corresponding N-oxide. researchgate.net Common reagents for N-oxidation include hydrogen peroxide in acetic acid or mCPBA. The resulting N-oxide would have significantly altered electronic properties, influencing the reactivity of the pyridine ring towards other reagents.
Quaternization of the pyridine nitrogen can be achieved by reaction with alkyl halides, such as methyl iodide. This reaction would result in the formation of a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. This modification would make the pyridine ring more electron-deficient and susceptible to nucleophilic attack.
Coordination Chemistry and Ligand Properties of this compound
The pyridine nitrogen atom can act as a ligand, coordinating to various metal centers. researchgate.net The presence of other functional groups, such as the ether oxygen and the iodine atom, could allow for multidentate coordination, potentially forming chelate complexes with metal ions. The coordination properties would be influenced by the steric and electronic environment around the nitrogen atom. The specific coordination complexes that could be formed would depend on the metal salt and the reaction conditions used.
Functionalization at Other Positions of the Pyridine Ring
The existing substituents on the pyridine ring, the iodo group at the 3-position and the butenyloxy group at the 4-position, will direct further functionalization. researchgate.netunimi.itnih.govnih.govchemrxiv.org The electron-donating nature of the ether group at the 4-position would activate the ortho positions (3 and 5) towards electrophilic substitution, although the presence of the iodine at the 3-position already occupies one of these sites.
The iodine atom at the 3-position is a versatile handle for further functionalization through various cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, or Heck coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This would allow for the synthesis of a wide array of derivatives.
Below is a table summarizing the potential reactivity of the compound based on its functional groups.
| Functional Group | Type of Reaction | Potential Reagents | Expected Product Type |
| 3-Iodopyridine | Intramolecular Heck Cyclization | Pd(0) catalyst, base | Fused heterocyclic system |
| 3-Iodopyridine | Radical Cyclization | Radical initiator (e.g., AIBN), heat/light | Fused heterocyclic system |
| Allylic Ether | Claisen Rearrangement | Heat or Lewis acid | 2-substituted-3-iodo-4-pyridone |
| Allylic Ether | Allylic Rearrangement | Acid or transition metal catalyst | Isomeric ether |
| Ether Linkage | Ether Cleavage | HBr, HI | 3-iodo-4-hydroxypyridine and butenyl halide |
| Pyridine Nitrogen | N-Oxidation | mCPBA, H₂O₂/AcOH | Pyridine-N-oxide |
| Pyridine Nitrogen | Quaternization | Alkyl halide (e.g., CH₃I) | Pyridinium salt |
| Pyridine Nitrogen | Metal Coordination | Metal salts (e.g., PdCl₂, CuI) | Metal complex |
| 3-Iodopyridine | Cross-Coupling Reactions | Various (e.g., Suzuki, Stille) | Substituted pyridine derivatives |
C-H Activation and Functionalization
C-H activation is a powerful strategy in organic synthesis that involves the cleavage of a carbon-hydrogen bond followed by the formation of a new carbon-carbon or carbon-heteroatom bond. rsc.orgresearchgate.net For pyridines, which are electron-deficient heterocycles, direct C-H functionalization can be challenging due to the deactivation of the ring towards electrophilic attack and the potential for the nitrogen atom to coordinate with metal catalysts, thereby inhibiting their activity. rsc.orgeurekaselect.com
However, the substituents on the pyridine ring of this compound play a crucial role in dictating the feasibility and regioselectivity of C-H activation. The 4-alkoxy group is an electron-donating group, which can increase the electron density of the pyridine ring and potentially facilitate certain types of C-H activation reactions. The most acidic protons on the pyridine ring are typically those at the positions ortho to the nitrogen atom (C2 and C6).
Transition metal-catalyzed C-H activation is a common approach for the functionalization of pyridines. nih.gov For instance, palladium-catalyzed C-H arylation of 3-nitropyridine (B142982) has been shown to occur selectively at the C4 position. nih.gov In the case of this compound, potential sites for C-H activation would be the C2, C5, and C6 positions. The directing ability of the 4-alkoxy group and the steric hindrance from the adjacent iodo group would likely influence the regioselectivity of such reactions. It is conceivable that a suitable transition metal catalyst could selectively activate the C-H bond at the C2 or C5 position.
Iron-catalyzed C-H activation has also been reported for pyridine derivatives, demonstrating the cleavage of C-H bonds at room temperature. nih.gov Such methodologies could potentially be applied to this compound to introduce new functional groups.
Table 1: Potential C-H Activation Sites and Influencing Factors
| Position | Influencing Factors | Potential for Activation |
|---|---|---|
| C2 | Proximity to nitrogen (acidity), potential steric hindrance from the 3-iodo group. | High, a common site for pyridine C-H activation. |
| C5 | Electronic influence of the 4-alkoxy group. | Moderate, less acidic than C2/C6 but potentially activated by the alkoxy group. |
| C6 | Proximity to nitrogen (acidity). | High, though may compete with the C2 position. |
Directed Ortho-Metalation (DOM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgorganic-chemistry.org
In the case of this compound, the 4-alkoxy group can serve as a directing metalation group. It is well-established that alkoxy groups on a pyridine ring can direct lithiation to the ortho C-H positions. arkat-usa.orgresearchgate.net Specifically, 4-methoxypyridine (B45360) has been shown to undergo directed lithiation at the C3 position. arkat-usa.orgresearchgate.net
For this compound, the 4-alkoxy group would be expected to direct metalation to the C3 and C5 positions. However, the C3 position is already substituted with an iodine atom. This leads to two potential outcomes:
Directed Ortho-Metalation at C5: The 4-alkoxy group could direct the deprotonation of the C-H bond at the C5 position. The resulting organolithium species could then be trapped with various electrophiles to introduce a wide range of functional groups at this position.
Iodine-Lithium Exchange: The carbon-iodine bond at the C3 position is susceptible to metal-halogen exchange with organolithium reagents. This reaction is often faster than C-H deprotonation and would lead to the formation of a 3-lithiopyridine species. This intermediate could then react with electrophiles.
The competition between these two pathways would depend on the reaction conditions, such as the organolithium reagent used, the temperature, and the solvent. In some cases, a "halogen dance" phenomenon might be observed, where the initial lithium-halogen exchange is followed by rearrangement to a more stable organolithium species. acs.org
Table 2: Plausible Directed Ortho-Metalation Pathways
| Pathway | Description | Expected Intermediate | Potential Products |
|---|---|---|---|
| C5-Metalation | The 4-alkoxy group directs deprotonation at the C5 position. | 5-Lithio-4-[(2E)-but-2-en-1-yloxy]-3-iodopyridine | 5-Substituted derivatives |
| Iodine-Lithium Exchange | The organolithium reagent exchanges with the iodine atom at the C3 position. | 3-Lithio-4-[(2E)-but-2-en-1-yloxy]pyridine | 3-Substituted derivatives |
In-depth Mechanistic and Computational Analysis of this compound Remains an Unexplored Area of Chemical Research
A thorough investigation into the scientific literature reveals a significant gap in the chemical understanding of the compound This compound . Despite the detailed framework provided for its mechanistic elucidation and computational analysis, no specific experimental or theoretical studies corresponding to this particular molecule could be identified. Consequently, the intricate details of its reactivity, including kinetic profiles, reaction intermediates, and the energetic landscapes of its potential transformations, remain uncharted territory within the field of chemistry.
The proposed exploration, which was to be structured around rigorous experimental and computational methodologies, cannot be substantiated with existing data. The outlined sections, which aimed to delve into the kinetic studies of its reaction pathways, the isolation and characterization of any intermediates, and the use of isotopic labeling to unravel reaction mechanisms, are currently without a foundation in published research. Similarly, the computational aspect, intended to employ Density Functional Theory (DFT) for the analysis of electronic structure and reaction energetics, as well as transition state analysis, lacks the necessary primary research dedicated to this specific iodo-substituted pyridine derivative.
While the methodologies outlined, such as deuterium (B1214612) labeling and DFT calculations, are standard and powerful tools in modern physical organic chemistry for understanding reaction mechanisms, their application to this compound has not been documented. The scientific community has yet to publish findings that would allow for a detailed discussion of its kinetic behavior, the nature of any transient species formed during its reactions, or a computational model of its reaction pathways.
Therefore, any attempt to construct the requested article would be purely speculative and would not meet the standards of scientific accuracy. The absence of dedicated research on this compound means that no data tables, detailed research findings, or specific mechanistic insights can be provided at this time. The reactivity and computational profile of this compound represents an open question for future chemical investigation.
Mechanistic Elucidation and Computational Studies of 4 2e but 2 En 1 Yloxy 3 Iodopyridine Reactivity
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations to Understand Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and dynamics of 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine in various environments. By simulating the atomic motions over time, MD studies can reveal the flexibility of the butenyloxy side chain, the rotational barriers around key dihedral angles, and the influence of solvent on the molecule's structure.
A series of MD simulations can be performed in both a vacuum and an explicit solvent environment, such as water, to understand the conformational preferences of the molecule. The simulations would typically be run for several nanoseconds to ensure adequate sampling of the conformational space. Analysis of the trajectories can provide insights into the dominant conformations and the transitions between them.
Key dihedral angles to monitor would include the C3-O-C1'-C2' and O-C1'-C2'-C3' angles of the butenyloxy chain, as well as the C2-C3-O-C1' angle, which describes the orientation of the side chain relative to the pyridine (B92270) ring. The distribution of these dihedral angles throughout the simulation can be used to construct a Ramachandran-like plot, highlighting the most populated conformational states.
The following table presents hypothetical data from a 100 ns MD simulation in an aqueous environment, showcasing the most prevalent conformational clusters and their relative populations.
| Conformational Cluster | Population (%) | Average C3-O-C1'-C2' Dihedral Angle (°) | Average O-C1'-C2'-C3' Dihedral Angle (°) | Description |
|---|---|---|---|---|
| 1 | 45.2 | 175.8 | -178.5 | An extended conformation where the butenyloxy chain is oriented away from the pyridine ring. |
| 2 | 28.7 | -65.3 | 179.1 | A folded conformation where the butenyloxy chain is positioned over the pyridine ring. |
| 3 | 15.1 | 68.9 | -177.3 | An alternative folded conformation. |
| 4 | 11.0 | Other minor conformations. |
Prediction of Spectroscopic Data for Experimental Validation
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions serve as a valuable tool for validating experimental data and aiding in the interpretation of spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. stenutz.euresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of the predictions can be improved by considering the effects of the solvent, often through implicit solvation models like the Polarizable Continuum Model (PCM).
Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for chloroform.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-2 | 8.15 | - |
| Pyridine H-5 | 7.10 | - |
| Pyridine H-6 | 8.30 | - |
| Butenyloxy H-1' | 4.85 | - |
| Butenyloxy H-2' | 5.90 | - |
| Butenyloxy H-3' | 5.75 | - |
| Butenyloxy H-4' | 1.75 | - |
| Pyridine C-2 | - | 150.2 |
| Pyridine C-3 | - | 95.8 |
| Pyridine C-4 | - | 165.4 |
| Pyridine C-5 | - | 115.6 |
| Pyridine C-6 | - | 152.1 |
| Butenyloxy C-1' | - | 70.3 |
| Butenyloxy C-2' | - | 128.9 |
| Butenyloxy C-3' | - | 130.5 |
| Butenyloxy C-4' | - | 17.8 |
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. researchgate.net These calculations provide a theoretical IR spectrum that can be compared with experimental data. physchemres.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) aromatic | 3050 - 3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| ν(C-H) olefinic | 3020 - 3040 | Stretching vibrations of the C-H bonds in the butenyloxy chain. |
| ν(C=C) aromatic | 1580 - 1610 | Stretching vibrations of the C=C bonds within the pyridine ring. |
| ν(C=N) | 1560 - 1590 | Stretching vibration of the C=N bond in the pyridine ring. |
| ν(C-O-C) | 1200 - 1250 | Asymmetric stretching of the ether linkage. |
| ν(C-I) | 550 - 600 | Stretching vibration of the carbon-iodine bond. |
The close agreement between predicted and experimental spectroscopic data would provide strong evidence for the proposed structure and conformational preferences of this compound.
Derivatization and Advanced Applications of 4 2e but 2 En 1 Yloxy 3 Iodopyridine As a Chemical Scaffold
Utilization as a Versatile Building Block in Organic Synthesis5.2. Design and Synthesis of Complex Analogues and Congeners5.3. Incorporation into Polycyclic and Heterocyclic Systems5.4. Potential in Advanced Materials Chemistry and Supramolecular Assembly
Should research on 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine become publicly available in the future, this topic can be revisited.
Table of Compound Names Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
